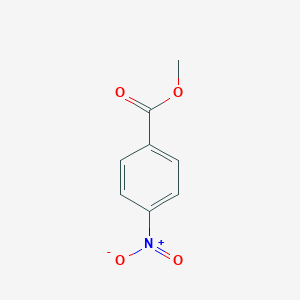

Methyl 4-nitrobenzoate

Beschreibung

Contextual Significance within Aromatic Esters Research

Aromatic esters are a class of organic compounds widely recognized for their diverse applications, ranging from fragrances and flavorings to key intermediates in the synthesis of pharmaceuticals and polymers. Within this broad family, Methyl 4-nitrobenzoate is distinguished by the presence of a strong electron-withdrawing nitro group at the para position of the benzene ring. This feature significantly influences the reactivity of the aromatic ring and the ester group, making it a subject of interest for several reasons.

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. This reactivity pattern is a cornerstone of synthetic organic chemistry, and this compound serves as a classic model substrate for studying these reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a different class of compounds with varied chemical and biological activities. This transformative potential makes it a valuable building block in multi-step syntheses.

In the broader context of aromatic esters, the study of this compound provides crucial insights into structure-reactivity relationships. By comparing its properties and reactions with other substituted methyl benzoates (e.g., those with electron-donating groups), researchers can systematically investigate the electronic effects of substituents on reaction mechanisms and rates.

Historical Perspectives on this compound Research Trajectories

The research trajectory of this compound can be traced back to early investigations into the synthesis and properties of nitroaromatic compounds. Initially, its preparation was primarily achieved through the Fischer esterification of 4-nitrobenzoic acid with methanol, a method that remains relevant today. nih.gov Early studies focused on its fundamental chemical and physical properties, including its melting point, solubility, and spectroscopic characterization.

Over the decades, the focus of research shifted towards its utility as a synthetic intermediate. Its ability to undergo nucleophilic aromatic substitution and reduction of the nitro group made it an attractive starting material for the synthesis of more complex molecules. For instance, by the mid-20th century, the reduction of the nitro group to an amine became a standard procedure, paving the way for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

A notable application that emerged in the 21st century was its use as a precursor in the synthesis of novel psychoactive substances. For example, in 2014, it was reported as a starting material for the synthesis of nitracaine, a "legal high," through transesterification. drugsandalcohol.ie This highlights the compound's adaptability in synthetic chemistry, albeit for applications with significant societal implications. The continuous exploration of new synthetic methodologies, such as the use of zeolite catalysts and microwave irradiation for its synthesis, further illustrates the ongoing efforts to refine and improve its preparation for various research needs. fluorochem.co.uk

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is characterized by its application in more specialized and advanced fields of study. A significant area of interest is its use in biochemical research, particularly in the study of enzymes. It is employed in the biochemical characterization of NfsA, a major nitroreductase from Escherichia coli. chemicalbook.comfishersci.ca This research is crucial for understanding the mechanisms of bioremediation of nitroaromatic pollutants and for the development of prodrug therapies where nitroreductase enzymes activate a nontoxic prodrug into a potent cytotoxic agent.

In materials science, research is exploring the unique properties of this compound at the molecular level. Studies on its crystal structure have revealed details about its molecular geometry and intermolecular interactions. nih.govresearchgate.net For instance, research has shown that in its crystalline form, the nitro group is nearly coplanar with the benzene ring, and molecules are linked by weak intermolecular hydrogen bonds. nih.gov This understanding of its solid-state structure is fundamental for its potential application in the development of new materials. One emerging trend is the investigation of its potential in nonlinear optics and as a component in the creation of specialized polymers.

Furthermore, there is ongoing research into the synthesis of derivatives of this compound for various applications. This includes the preparation of related compounds for use as intermediates in the synthesis of pharmaceuticals and agrochemicals. The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives remains an active area of investigation.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | biosynth.com |

| Molecular Weight | 181.15 g/mol | biosynth.com |

| Appearance | Light yellow to yellow fine crystalline powder | chemicalbook.com |

| Melting Point | 94-96 °C | researchgate.net |

| CAS Number | 619-50-1 | chemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 8.29 (d, J = 8.0 Hz, 2H), 8.21 (d, J = 8.5 Hz, 2H), 3.99 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 165.11, 150.48, 135.45, 130.66, 123.49, 52.79 |

Eigenschaften

IUPAC Name |

methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJAHJGBFDPSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022085 | |

| Record name | Methyl p-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-50-1 | |

| Record name | Methyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl p-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMN8CTH864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Approaches for Methyl 4-nitrobenzoate and Its Analogues

Classical Esterification Techniques for Methyl 4-nitrobenzoate Synthesis

Traditional methods for synthesizing this compound primarily involve two well-established organic reactions: the direct esterification of 4-nitrobenzoic acid and the nitration of methyl benzoate.

Acid-Catalyzed Esterification of 4-Nitrobenzoic Acid with Methanol

The most direct and common method for preparing this compound is the Fischer-Speier esterification of 4-nitrobenzoic acid with methanol. mdpi.comresearchgate.net This reaction is typically catalyzed by a strong Brønsted acid, such as concentrated sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. mdpi.com

The reaction involves heating a mixture of 4-nitrobenzoic acid in excess methanol with a catalytic amount of sulfuric acid. researchgate.net The mixture is refluxed for several hours to drive the equilibrium towards the product. researchgate.net Upon completion, the product is often isolated by pouring the reaction mixture into ice water, which causes the less soluble ester to precipitate. researchgate.net The crude product can then be purified by recrystallization, commonly from methanol, to yield a white or colorless solid. researchgate.netorgsyn.org

Several variations of this method exist, employing different catalysts and reaction conditions to optimize yield and purity. For example, polyfluoroalkanesulfonic acids have been used as effective catalysts, and the reaction can be carried out in inert solvents. google.com N-bromosuccinimide (NBS) has also been demonstrated as an efficient catalyst for this transformation, providing high yields under mild conditions. mdpi.com

| Catalyst | Alcohol | Conditions | Yield | Reference |

| Sulfuric Acid | Methanol | Reflux, 4 hours | 73% (crude) | researchgate.net |

| Sulfuric Acid | Ethanol | Reflux | 75-98% | scirp.org |

| N-bromosuccinimide | Methanol | 70°C, 20 hours | 92% | mdpi.com |

| Polyfluoroalkanesulfonic acid | Methanol | 60-120°C | N/A | google.com |

Nitration of Methyl Benzoate: Regioselectivity and Reaction Control Mechanisms

An alternative, though less direct, route to a nitro-substituted methyl benzoate is the nitration of methyl benzoate. This reaction is a classic example of electrophilic aromatic substitution. rsc.orgechemi.com It is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. proprep.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. grabmyessay.comquizlet.com

The mechanism for the nitration of methyl benzoate follows the general two-step path for electrophilic aromatic substitution. mnstate.edu

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺). umkc.edu

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich pi system of the benzene ring of methyl benzoate attacks the nitronium ion. grabmyessay.com This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. mnstate.edu The positive charge in this intermediate is delocalized across the ortho and para positions relative to where the nitronium ion has added. mnstate.edumnstate.edu

Deprotonation : A weak base, typically water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and regenerating the sulfuric acid catalyst. grabmyessay.comumkc.edu

The regioselectivity of the nitration of methyl benzoate is dictated by the electronic properties of the methyl ester group (-COOCH₃). This group is an electron-withdrawing group (EWG) and acts as a deactivator and a meta-director. rsc.orgvaia.com

The deactivating nature arises because the carbonyl group withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. rsc.orgumkc.edu This deactivation is enhanced by the protonation of the carbonyl oxygen by the strong acid catalyst. echemi.comumkc.edu

The meta-directing effect can be explained by examining the stability of the arenium ion intermediates formed during ortho, para, and meta attack. mnstate.edudocsity.com

Ortho and Para Attack : When the nitronium ion attacks at the ortho or para positions, one of the resonance structures of the resulting arenium ion places the positive charge directly on the carbon atom attached to the electron-withdrawing ester group. This is a highly destabilized arrangement.

Meta Attack : When attack occurs at the meta position, the positive charge in the resonance structures is distributed to the other three carbons of the ring, but never on the carbon bearing the ester group. mnstate.edudocsity.com This avoids the highly destabilized resonance structure seen in ortho and para attack.

Consequently, the activation energy for meta attack is lower than for ortho or para attack, making methyl 3-nitrobenzoate the major product. rsc.orgchegg.com The reaction is highly regioselective, producing predominantly the meta isomer. rsc.org Therefore, the nitration of methyl benzoate is an effective method for synthesizing methyl 3-nitrobenzoate, but not its ortho or para isomers. orgsyn.org

| Isomer | Typical Yield | Reason for Selectivity |

| Methyl 3-nitrobenzoate (meta) | 81-85% | Most stable arenium ion intermediate. orgsyn.org |

| Methyl 2-nitrobenzoate (ortho) | Minor product | Destabilized arenium ion; steric hindrance. orgsyn.orgmnstate.edu |

| This compound (para) | Minor product | Destabilized arenium ion intermediate. mnstate.edu |

The introduction of the first nitro group, which is also electron-withdrawing, further deactivates the ring towards subsequent electrophilic attack. mnstate.edudocsity.com This makes the formation of dinitrated products less favorable than the initial mononitration. mnstate.edu However, if the reaction conditions are too harsh, particularly at higher temperatures, dinitration can occur. chegg.comquizlet.com

To control and minimize the formation of dinitro products, such as methyl 3,5-dinitrobenzoate, the reaction temperature is carefully controlled, typically kept low (e.g., 5-15°C) using an ice bath. orgsyn.orgquizlet.com Performing the reaction at elevated temperatures increases the rate of all reactions but can provide sufficient energy to overcome the higher activation energy required for the second nitration, leading to an increased amount of the dinitrated byproduct. chegg.com A slow, controlled addition of the nitrating mixture also helps to manage the exothermic nature of the reaction and prevent localized overheating. quizlet.com

Factors Influencing Meta-Selectivity in Methyl Benzoate Nitration

Advanced and Green Synthetic Strategies for this compound

In recent years, research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound and its analogues. These "green" strategies aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating these reactions. ajrconline.org For the esterification of 4-nitrobenzoic acid, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. scirp.orgvulcanchem.com This technique has been successfully applied to the synthesis of related esters, such as ethyl 4-nitrobenzoate, using solid acid catalysts like zeolites. scirp.orgscirp.org The combination of microwave heating with heterogeneous catalysts offers the dual benefits of rapid synthesis and easy catalyst recovery, aligning with the principles of green chemistry. scirp.org

The use of ionic liquids (ILs) as both catalysts and reaction media is another promising green approach. researchgate.net For instance, chitosan-supported ionic liquids have been developed as multifaceted, recyclable catalysts for esterification reactions. rsc.org Benzoylation of cellulose with 4-nitrobenzoyl chloride has been successfully carried out in the ionic liquid 1-allyl-3-methylimidazolium chloride (AmimCl), which can be recycled at the end of the reaction. researchgate.net These methods avoid the use of corrosive mineral acids and volatile organic solvents.

Other advanced methods include the use of novel catalytic systems. A process using a heterogeneous catalyst for the direct esterification of aldehydes has been reported to produce this compound in high yield. google.com Additionally, methods for oxidizing substituted toluenes, such as 4-nitro-o-xylene, using dilute nitric acid in the presence of radical initiators and phase-transfer catalysts, provide an alternative "green" route to the precursor acid, which can then be esterified. google.com

| Method | Catalyst/Medium | Key Advantages | Reference |

| Microwave-Assisted Esterification | Zeolites | Reduced reaction time (minutes vs. hours), energy efficiency. | scirp.orgscirp.org |

| Ionic Liquid (IL) Catalysis | Chitosan-supported ILs, AmimCl | Recyclable catalyst/medium, avoids corrosive acids. | rsc.orgresearchgate.net |

| Heterogeneous Catalysis | Various solid catalysts | Ease of catalyst separation and recycling. | google.com |

| Green Oxidation-Esterification | Dilute HNO₃, PTC | Milder conditions, avoids harsh oxidants. | google.com |

Catalytic Esterification Methodologies

The synthesis of nitrobenzoate esters, such as this compound, is frequently accomplished through the esterification of 4-nitrobenzoic acid with the corresponding alcohol. While traditional methods often employ strong mineral acids like sulfuric acid as catalysts, these can lead to environmental concerns due to the generation of acidic waste and difficulties in catalyst separation scirp.orgmdpi.com. Consequently, significant research has focused on the development of heterogeneous solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and simpler work-up procedures.

Zr/Ti Solid Acid Catalysts:

A series of iron-supported zirconium/titanium solid acid catalysts have been synthesized and evaluated for their catalytic activity in the esterification of various benzoic acids, including 4-nitrobenzoic acid, with methanol. mdpi.com These catalysts are characterized by their amorphous structure and the presence of Lewis acid sites, which are crucial for the catalytic process. mdpi.com The addition of iron ions with a lower valence state than zirconium and titanium creates acidic centers that enhance catalytic activity. mdpi.com

One study found that a catalyst with a Zr:Ti molar ratio of 1.2:1 (ZT10) exhibited the highest catalytic activity. mdpi.com This catalyst was identified as a solid superacid with an acid strength (H₀) in the range of -16.02 < H₀ < -14.52. mdpi.commdpi.com Using this catalyst, the esterification of 4-nitrobenzoic acid with methanol at 120°C for 6 hours resulted in a yield of 70.8% for this compound. mdpi.com The catalytic activity is influenced by the electronic effects of substituents on the benzoic acid ring; electron-withdrawing groups like the nitro group can affect the ester yield. mdpi.com For instance, the yield for the para-substituted nitrobenzoic acid (70.8%) was higher than that for the meta (50.1%) and ortho (65.3%) isomers, highlighting the influence of substituent position. mdpi.com

Another type of solid acid catalyst, SO₄²⁻/ZrO₂-SiO₂, prepared by dip-impregnation, has also been shown to be effective. hep.com.cn Optimal preparation conditions involved a silica to zirconia molar ratio of 10:1, calcination at 550°C, and impregnation with 1.0 mol·L⁻¹ H₂SO₄. hep.com.cn This superacid catalyst, with an H₀ < -12.70, achieved a 90.5% yield of methyl p-nitrobenzoate under specific conditions. hep.com.cn

Natural Zeolite Catalysts:

Nanoporous natural zeolites, such as clinoptilolite (CL), mordenite (MOR), heulandite (HEU-M), and phillipsite (PHI), have been investigated as solid acid catalysts for the esterification of 4-nitrobenzoic acid. scirp.orgscirp.org These materials are rendered catalytically active by converting them to their hydrogen forms (H-forms) through acid treatment. science.org.ge The use of ultradispersed crystallites (290–480 nm) of these zeolites, prepared by ultrasound or microwave treatment of the parent micrometric crystals, has shown to enhance catalytic performance. scirp.orgscirp.orgresearchgate.net

In the esterification of 4-nitrobenzoic acid with ethanol at 80°C, ultradispersed H-MOR and H-HEU-M catalysts demonstrated the highest activity, achieving conversions of up to 70% and yields of ethyl 4-nitrobenzoate up to 67%. scirp.orgresearchgate.net The selectivity for the ester product was high, exceeding 90%. scirp.orgscirp.org The enhanced activity of the ultradispersed catalysts is attributed to their increased surface area and more accessible active sites. researchgate.net

Table 1: Performance of Various Solid Acid Catalysts in Nitrobenzoate Ester Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reaction Conditions | Source |

|---|---|---|---|---|---|

| ZFT04 (Fe/Zr/Ti) | p-Nitrobenzoic acid + Methanol | This compound | 70.8 | 120°C, 6 h | mdpi.com |

| SO₄²⁻/ZrO₂-SiO₂ | p-Nitrobenzoic acid + Methanol | Methyl p-nitrobenzoate | 90.5 | 12:1 Methanol:Acid ratio, 0.5g catalyst, 5h | hep.com.cn |

| H-MOR (ultradispersed) | 4-Nitrobenzoic acid + Ethanol | Ethyl 4-nitrobenzoate | ~67 | 80°C, with MW/US irradiation | scirp.org |

| H-HEU-M (ultradispersed) | 4-Nitrobenzoic acid + Ethanol | Ethyl 4-nitrobenzoate | ~67 | 80°C, with MW/US irradiation | scirp.org |

A key advantage of solid acid catalysts is their potential for recovery and reuse, which is crucial for developing sustainable chemical processes.

Studies on iron-supported zirconium/titanium catalysts have demonstrated their stability and recyclability. mdpi.com After an initial reaction, the catalyst can be separated by simple filtration. mdpi.com The recycled catalyst showed almost unchanged activity in subsequent reactions. For example, in the synthesis of other methyl benzoates, the yield remained high (around 92-93%) even after the fifth cycle, indicating high stability and resistance to deactivation. mdpi.com

Similarly, SO₄²⁻/ZrO₂–TiO₂ catalysts used for producing tributyl citrate showed no significant loss in activity or selectivity over 10 consecutive runs. rsc.org The addition of TiO₂ was found to stabilize the catalyst structure and reduce the loss of active sites. rsc.org However, some catalysts like Ti(SO₄)₂-Zr(SO₄)₂/SiO₂ showed a decrease in esterification rate to below 80% after five uses due to coking, though their activity could be restored by roasting. researchgate.net

For zeolite catalysts, their heterogeneous nature allows for easy separation from the reaction mixture. While specific recyclability data for the synthesis of this compound is not detailed in the provided sources, the inherent stability of zeolites under the described reaction conditions suggests good potential for reuse. The development of robust recycling protocols is an ongoing area of research to enhance the economic viability of these catalytic systems.

Application of Solid Acid Catalysts in Esterification (e.g., Zr/Ti solid acid catalysts, natural zeolite catalysts)

Ultrasound and Microwave-Assisted Synthesis of Nitrobenzoate Esters

The application of non-conventional energy sources like ultrasound and microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner processes. mdpi.comanton-paar.comacs.org

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. anton-paar.com This can dramatically reduce reaction times from hours or days to minutes. mdpi.comanton-paar.com In the context of nitrobenzoate ester synthesis, microwave irradiation has been successfully employed. For example, the synthesis of various aromatic triesters of resveratrol, including tri-4-nitrobenzoate, was significantly improved using microwave heating compared to classical reflux, which resulted in sluggish esterification. thieme-connect.com

Ultrasound irradiation (sonochemistry) promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates. scirp.org

A study on the preparation of ethyl 4-nitrobenzoate demonstrated the effectiveness of both ultrasound and microwave irradiation. scirp.orgscirp.org When the reaction between 4-nitrobenzoic acid and ethanol was conducted under ultrasound irradiation (37 kHz, 330 W) for 2 hours or microwave irradiation (2450 MHz, 300 W) for 2 hours, yields of ethyl 4-nitrobenzoate were in the range of 55% to 67%. scirp.orgscirp.org

Furthermore, a synergistic effect was observed when these irradiation methods were combined with ultradispersed natural zeolite catalysts (H-MOR and H-HEU-M). scirp.orgscirp.org This combination led to an increase in the conversion of 4-nitrobenzoic acid to 70% and the yield of ethyl 4-nitrobenzoate to 67%. scirp.orgresearchgate.net These methods provide an environmentally friendly route, avoiding the use of aggressive solvents and complex multi-stage processes. scirp.orgscirp.org

Table 2: Comparison of Synthesis Methods for Ethyl 4-nitrobenzoate

| Method | Catalyst | Reaction Time | Conversion of 4-NBA (%) | Yield of Ethyl 4-nitrobenzoate (%) | Source |

|---|---|---|---|---|---|

| Ultrasound (US) | None | 2 h | ~60-70 | 55-67 | scirp.org |

| Microwave (MW) | None | 2 h | ~60-70 | 55-67 | scirp.org |

| US + H-MOR/H-HEU-M | Ultradispersed Zeolite | 2 h | 70 | 67 | scirp.org |

| MW + H-MOR/H-HEU-M | Ultradispersed Zeolite | 2 h | 70 | 67 | scirp.org |

Derivatization of this compound for Functional Molecule Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its nitro group, which can be transformed into other functional groups, most notably an amino group. This opens pathways to a wide array of more complex functional molecules.

Reductive Transformation to Methyl 4-aminobenzoate

The reduction of the nitro group in this compound to an amino group yields methyl 4-aminobenzoate, a key precursor for various pharmaceuticals and dyes. This transformation can be achieved through several methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C) or Raney nickel. For instance, the hydrogenation of this compound using 10% Pd/C in ethanol under a hydrogen atmosphere (1–3 atm) at room temperature can produce methyl 4-aminobenzoate in high yields of 90–95%. Another example describes the hydrogenation of 3-methyl-4-nitrobenzoic acid using 5% Pd/C in methanol at 48 psi of H₂ for 24 hours, which resulted in a 99% yield of the corresponding aminobenzoate. chemicalbook.com

Another effective method involves the use of a silane-based reducing agent with an iron catalyst. The reaction of this compound with triethoxysilane in acetonitrile at 80°C for 5 hours, catalyzed by a specific iron complex, afforded methyl 4-aminobenzoate in 93% yield. rsc.org This method offers a chemoselective alternative to traditional hydrogenation. rsc.org

Transfer hydrogenation represents another approach, where a hydrogen donor molecule is used instead of hydrogen gas. A study utilizing a rotating bed reactor with encapsulated palladium catalyst beads demonstrated the successful reduction of this compound. spinchem.com Using formic acid as the hydrogen donor in methanol, the reaction reached 92% conversion after 170 minutes. spinchem.com

Synthesis of Functionalized Amines via Reaction with Organometallic Reagents (e.g., Grignard, organozinc)

The reaction of nitroarenes with organometallic reagents like Grignard and organozinc reagents provides a pathway to form C-N and C-C bonds, leading to the synthesis of functionalized secondary amines and other complex structures.

Grignard Reagents:

Organozinc Reagents:

Organozinc reagents are often preferred for their higher functional group tolerance compared to the more reactive Grignard reagents, allowing for their use with substrates containing ester groups. researchgate.netnih.gov A general method involves the iron-catalyzed reductive coupling of nitro compounds with organozinc reagents to yield functionalized secondary amines. researchgate.net This approach is compatible with ester functionalities. researchgate.net

In a different transformation, the nitro group itself can be displaced. The reaction of this compound with dodecanethiol in the presence of cesium carbonate leads to the displacement of the nitro group, forming methyl 4-(dodecylsulfanyl)benzoate. kyoto-u.ac.jp This sulfide can then undergo a palladium-catalyzed cross-coupling reaction with an arylzinc reagent, effectively replacing the original nitro group with an aryl group. kyoto-u.ac.jp This two-step sequence demonstrates the utility of organozinc reagents in derivatizing the aromatic ring of this compound at the position of the nitro group. kyoto-u.ac.jp

Preparation of Fluorescent Probes and UV Absorbers Utilizing Methyl 4-aminobenzoate as a Precursor

Methyl 4-aminobenzoate, the reduced analogue of this compound, serves as a crucial starting material in the synthesis of advanced functional materials, including fluorescent probes and ultraviolet (UV) absorbers. Its primary amine group provides a reactive site for derivatization, enabling the construction of complex molecules with specific photophysical properties.

Synthesis of Fluorescent Probes

The inherent fluorescence of certain aromatic structures can be harnessed and tuned by chemically modifying precursor molecules like methyl 4-aminobenzoate. This has led to the development of specialized probes for detecting various analytes.

One significant class of fluorescent probes derived from methyl 4-aminobenzoate is based on the 1,8-naphthalimide scaffold. These compounds are known for their high fluorescence quantum yields and chemical stability. beilstein-journals.orgrsc.org A common synthetic route involves the condensation of a substituted 1,8-naphthalic anhydride with methyl 4-aminobenzoate. For instance, 4-piperidinyl-1,8-naphthalic anhydride can be reacted with methyl 4-aminobenzoate in a solvent like 2-ethoxyethanol under reflux to yield the corresponding N-substituted ester derivative. beilstein-journals.orgrsc.org This ester can then be hydrolyzed under basic conditions, for example, using sodium hydroxide, to produce the corresponding carboxylic acid. beilstein-journals.orgrsc.org The resulting 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been identified as a sensitive molecular probe for zinc oxide (ZnO) nanoparticles. beilstein-journals.orgresearchgate.net In nonpolar solvents, this type of probe exhibits absorption around 400 nm and fluorescence emission near 500 nm, with a fluorescence lifetime of approximately 7 nanoseconds. beilstein-journals.orgresearchgate.net

Another application involves the synthesis of fluorescent materials for the detection of metal ions. A fluorescent probe for zinc ion recognition has been developed using methyl 4-aminobenzoate, hydrazine hydrate, and a substituted benzaldehyde as the primary raw materials. guidechem.com The design of this probe is based on a long conjugated chain structure and relies on the principle of Förster Resonance Energy Transfer (FRET) for its detection mechanism. This allows for the precise and effective detection of zinc ions in aqueous systems. guidechem.com

Table 1: Examples of Fluorescent Probes Derived from Methyl 4-aminobenzoate

| Probe Type/Target | Key Precursors | Synthetic Approach | Photophysical Properties / Findings |

| ZnO Nanoparticle Probe | Methyl 4-aminobenzoate, 4-Piperidinyl-1,8-naphthalic anhydride | Condensation followed by basic hydrolysis. beilstein-journals.orgrsc.org | Absorption max: ~400 nm; Emission max: ~500 nm; Fluorescence Lifetime: ~7 ns (in nonpolar solvents). beilstein-journals.orgresearchgate.net |

| Zinc Ion Sensor | Methyl 4-aminobenzoate, Hydrazine hydrate, Substituted benzaldehyde | Multi-step synthesis to create a molecule with a long conjugated chain. guidechem.com | Operates on the FRET mechanism for effective Zn²⁺ detection in aqueous media. guidechem.com |

Synthesis of UV Absorbers

The aromatic structure of methyl 4-aminobenzoate makes it an excellent backbone for the synthesis of molecules that absorb light in the UVA and UVB regions of the electromagnetic spectrum.

A notable example is the preparation of the UV absorber UVT-150. The synthesis begins with an arylamination reaction where methyl 4-aminobenzoate is treated with a solution of trichloroisocyanuric acid in an organic solvent. This step produces an intermediate, a methyl triazine ketone. The process is completed with an ester exchange reaction, where the intermediate is reacted with isooctanol in the presence of a catalyst to yield the final UVT-150 product. This method is noted for its high yield and suitability for industrial production. guidechem.com

Reactive UV absorbers, which can covalently bond to substrates like textiles, have also been synthesized. In one approach, ethyl 4-aminobenzoate (an ester analogue of methyl 4-aminobenzoate) is used in a condensation reaction with compounds such as 2,4,6-trichlorotriazine and sulfanilic acid. researchgate.net The resulting molecules can be applied to fabrics like cotton to provide significant and durable UV protection, as measured by the Ultraviolet Protection Factor (UPF). researchgate.net

Furthermore, methyl 4-aminobenzoate and its derivatives can be incorporated into composite materials to create novel UV screening systems. Research has shown that aminobenzoic acid esters can be intercalated into the layers of synthetic mica. jst.go.jp This is achieved by mixing the aminobenzoic acid ester with a sodium-type synthetic mica, with the process being accelerated by heating. The resulting intercalation compound demonstrates efficient UV absorption in both the UVA and UVB wavelength regions. jst.go.jp Another class of UV absorbers are liquid formamidines, such as ethyl 4-[[(methylphenylamino) methylene] amino] benzoate, which are derived from aminobenzoates. specialchem.com

Table 2: UV Absorbers Synthesized from Methyl 4-aminobenzoate and its Analogues

| UV Absorber Type | Key Precursors/Reactants | Synthetic Method | Key Findings / Application |

| UVT-150 | Methyl 4-aminobenzoate, Trichloroisocyanuric acid, Isooctanol | 1. Arylamination to form a triazine intermediate. 2. Ester exchange reaction. guidechem.com | High-yield process suitable for industrial manufacturing of UV absorbers. guidechem.com |

| Reactive Triazine Absorber | Ethyl 4-aminobenzoate, 2,4,6-Trichlorotriazine, Sulfanilic acid | Condensation reaction. researchgate.net | Applied to cotton fabric, achieving excellent UPF values for UV protection. researchgate.net |

| Intercalation Compound | Methyl 2-aminobenzoate / Ethyl 4-aminobenzoate, Synthetic Mica | Direct interaction and intercalation, accelerated by heat. jst.go.jp | Forms a novel UV screening system with efficient UVA and UVB absorption. jst.go.jp |

| Formamidine Absorber | Ethyl 4-aminobenzoate, Triethyl orthoformate, N-methylaniline | Synthesis of ethyl 4-[[(methylphenylamino) methylene] amino] benzoate. | A liquid UV absorber effective for light stabilization. specialchem.com |

Reaction Mechanisms and Reactivity Studies of Methyl 4-nitrobenzoate

Nucleophilic Reactivity and Substitution Mechanisms

The presence of both a nitro group and a methoxycarbonyl group on the benzene ring dictates the regioselectivity and rate of nucleophilic reactions. These groups have a profound effect on the electron density of the aromatic system and the carbonyl carbon.

Role of the Electron-Withdrawing Nitro Group on Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. This deactivation occurs because the nitro group withdraws electron density from the ring, making it less attractive to electrophiles. Conversely, this reduced electron density makes the ring more susceptible to attack by nucleophiles. The electron-withdrawing effect is most pronounced at the ortho and para positions relative to the nitro group. In methyl 4-nitrobenzoate, the nitro group is para to the ester group. This positioning significantly influences the reactivity of the entire molecule. aiinmr.com The nitro group's strong electron-withdrawing nature enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack. scbt.com

Nucleophilic Attack on the Carbonyl and Aromatic Ring Systems

Nucleophilic attack on this compound can occur at two primary sites: the carbonyl carbon of the ester group and the aromatic ring itself.

Attack on the Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atoms. The electron-withdrawing nitro group further increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is evident in hydrolysis reactions, where the rate is enhanced by the presence of the nitro group. libretexts.org The reaction proceeds through a tetrahedral intermediate, and the stability of this intermediate is influenced by the substituents on the benzene ring. oup.com

Attack on the Aromatic Ring: While less common than attack at the carbonyl group, nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile replaces a leaving group on the aromatic ring. The strong electron-withdrawing nitro group is essential for activating the ring to this type of reaction. For SNAr to proceed, a good leaving group must be present on the ring, and the nucleophile must be strong.

Reactions with Grignard Reagents (e.g., Phenylmagnesium Bromide)

The reaction of this compound with Grignard reagents like phenylmagnesium bromide is complex. Grignard reagents are potent nucleophiles and strong bases. The initial and most rapid reaction is the nucleophilic attack on the highly electrophilic carbonyl carbon of the ester group. This would typically lead to the formation of a tertiary alcohol after workup.

However, the nitro group can also react with Grignard reagents. It has been reported that nitroarenes can react with Grignard reagents to form a variety of products, including diarylamines and carbazoles, especially under light irradiation. rsc.org The reaction between methyl p-nitrobenzoate and phenylmagnesium bromide has been a subject of study, indicating the complexity of outcomes when multiple reactive sites are present. acs.org The reaction can involve both the ester and the nitro functionalities. rsc.orgacs.org

Hydrolysis Kinetics and Mechanisms of this compound Esters

The study of the hydrolysis of this compound provides significant insights into its reactivity, particularly concerning the influence of pH and electronic effects of substituents.

pH Dependence of Hydrolysis Rates

The rate of hydrolysis of this compound is highly dependent on the pH of the solution. The hydrolysis can be catalyzed by both acid and base, but base-catalyzed hydrolysis is the predominant pathway in neutral to alkaline conditions (pH > 5). oieau.fr In aqueous solutions, the hydrolysis is a pseudo-first-order process. oieau.fr

Under basic conditions, the hydroxide ion ([OH⁻]) acts as the nucleophile, attacking the carbonyl carbon. The rate of this reaction shows a first-order dependence on the hydroxide ion concentration. oieau.fr This indicates that in the pH range of 5-10, the hydroxide-catalyzed pathway is the dominant mechanism for the decomposition of these esters. oieau.fr Conversely, under acidic conditions (pH < 5), the contribution from the neutral (water-catalyzed) and acid-catalyzed pathways becomes more significant, although the base-catalyzed pathway is generally much faster. oieau.fr For instance, at pH 8 and 10°C, the presence of a 4-nitro group significantly reduces the hydrolysis half-life of methyl benzoate from 1.8 years to just 0.1 years. oieau.fr

Influence of Ring Substituents on Hydrolysis Rates (Hammett LFER)

The Hammett Linear Free-Energy Relationship (LFER) is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For the hydrolysis of substituted methyl benzoates, a plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) yields a straight line. oieau.fr The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted benzoate.

k₀ is the rate constant for the unsubstituted methyl benzoate.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the base-catalyzed hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive (e.g., +2.56), indicating that electron-withdrawing groups, which have positive σ values, accelerate the reaction. viu.ca This is because they stabilize the negatively charged tetrahedral intermediate formed during the nucleophilic attack of the hydroxide ion. The 4-nitro group has a large positive σ value (σₚ = +0.78), which explains its significant rate-enhancing effect on hydrolysis. oieau.frresearchgate.net Studies have shown a good correlation between the hydrolysis rates of various methyl benzoate esters and the Hammett LFER. oieau.fr

Table 1: Hammett Substituent Constants (σ) and Hydrolysis Data for Selected Methyl Benzoates

| Substituent (X in Methyl X-benzoate) | Hammett Constant (σ) | Relative Hydrolysis Rate (k/k₀) |

|---|---|---|

| 4-Nitro | +0.78 oieau.fr | ~100 viu.ca |

| 3-Nitro | +0.71 oieau.fr | - |

| 4-Chloro | +0.23 oieau.fr | - |

| Hydrogen (unsubstituted) | 0.00 oieau.fr | 1 |

| 4-Methoxy | -0.27 oieau.fr | <1 |

Data is illustrative and compiled from various sources for comparison.

Environmental Relevance of Hydrolysis Half-Lives

The persistence of this compound in aquatic environments is primarily dictated by its rate of hydrolysis. oieau.fr Studies investigating the hydrolysis of various ring-substituted methyl benzoates have shown that the reaction is predominantly catalyzed by the hydroxide ion in the typical environmental pH range of 5 to 10. oieau.fr This process is consistent with a mechanism involving the nucleophilic addition of a hydroxide ion to the ester's carbonyl group. oieau.fr

The presence of the electron-withdrawing nitro group at the para-position significantly accelerates this hydrolysis compared to other substituted benzoates. oieau.fr Extrapolating experimental data to conditions relevant to soil and groundwater (pH 8, 10°C) allows for the estimation of environmental half-lives. oieau.fr Under these conditions, this compound is estimated to have a hydrolysis half-life of approximately 0.1 years. oieau.fr This is substantially shorter than the half-life of unsubstituted methyl benzoate (1.8 years) and methyl 4-methoxybenzoate (4.8 years), which has an electron-donating group. oieau.fr

The relatively rapid hydrolysis of this compound suggests that the compound is not expected to be highly persistent in most aquatic environments. oieau.fr

Table 1: Estimated Hydrolysis Half-Lives of Methyl Benzoate Esters at pH 8 and 10°C

| Compound | Estimated Half-Life (Years) oieau.fr |

|---|---|

| This compound | 0.1 |

| Methyl benzoate | 1.8 |

| Methyl 4-methoxybenzoate | 4.8 |

Catalytic Transformations Involving this compound

Reduction Reactions of the Nitro Group to Amino Functionality

A fundamental transformation of this compound is the catalytic reduction of its nitro group to an amino group, yielding methyl 4-aminobenzoate, a valuable chemical intermediate. guidechem.com This conversion can be achieved through several catalytic methods.

Catalytic hydrogenation is a widely employed technique, often utilizing heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel. spinchem.com These reactions are typically performed using hydrogen gas (1–3 atm) in a solvent like ethanol, achieving high yields of the desired amine, often between 90-95%. A large-scale continuous flow hydrogenation process has also been demonstrated using 10% Pd/C. thalesnano.com

Transfer hydrogenation offers an alternative that avoids the direct use of hydrogen gas. spinchem.com In this method, a hydrogen donor like formic acid or cyclohexene is used. spinchem.com For instance, using encapsulated palladium beads with formic acid as the hydrogen donor, a 92% conversion of this compound was achieved in 170 minutes. spinchem.com

Iron-based systems represent a more classical and cost-effective approach. The Béchamp reduction, which uses iron metal in an acidic medium like hydrochloric acid, is a well-established method. guidechem.comthieme-connect.de More recent developments include highly chemoselective systems. A combination of sodium borohydride (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to reduce this compound to methyl 4-aminobenzoate in 93% yield. d-nb.info Similarly, an iron complex used with triethoxysilane as the reductant in acetonitrile solvent resulted in a 93% isolated yield of the product after 5 hours at 80°C. rsc.org

Investigations into Catalytic Efficiency and Selectivity

The primary challenge in the reduction of this compound is to achieve high chemoselectivity, reducing the nitro group while leaving the ester functionality intact. d-nb.info Modern catalytic systems have shown remarkable efficiency and selectivity in this regard.

The NaBH₄-FeCl₂ system is noted for its high chemoselectivity, effectively targeting the nitro group on the aromatic ring without affecting the ester. d-nb.info Likewise, the iron-catalyzed reduction using triethoxysilane demonstrates excellent functional group tolerance. rsc.org These methods are particularly valuable for synthesizing complex molecules where multiple functional groups are present.

The choice of catalyst and reaction conditions can also be tuned to selectively produce other reduction intermediates. For example, the hydrogenation of this compound over a platinum on silica catalyst, when used with specific amine additives, can be directed to selectively yield methyl 4-hydroxylaminobenzoate with selectivities ranging from 96% to 99%. thieme-connect.de

Catalyst stability and reusability are critical for industrial applications. In a study using a rotating bed reactor, encapsulated palladium beads used for transfer hydrogenation were recycled for ten consecutive cycles. spinchem.com In each cycle, the catalyst consistently achieved 100% conversion after 18 hours, demonstrating excellent stability and efficiency. spinchem.com

Table 2: Comparison of Catalytic Systems for the Reduction of this compound

| Catalyst System | Reductant/Conditions | Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ (1–3 atm) | Ethanol | 90–95% Yield | |

| Encapsulated Palladium | Formic Acid | Methanol | 92% Conversion (170 min) | spinchem.com |

| Iron Catalyst (4b) | Triethoxysilane, 80°C | Acetonitrile | 93% Yield | rsc.org |

| FeCl₂ | NaBH₄ | Not specified | 93% Yield | d-nb.info |

| Platinum on Silica | H₂ (1 bar), Amine additive | Propan-2-ol | 88% Yield (of hydroxylamine) | thieme-connect.de |

Spectroscopic and Computational Characterization of Methyl 4-nitrobenzoate

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are crucial for the detailed structural analysis of Methyl 4-nitrobenzoate, providing insights into its molecular framework and the electronic environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons resonate at distinct chemical shifts. The aromatic protons, being in an electron-poor environment due to the electron-withdrawing nitro and ester groups, appear downfield. Specifically, the protons ortho to the nitro group are the most deshielded.

The protons on the benzene ring typically appear as two doublets in the range of δ 8.21-8.30 ppm and δ 8.13-8.22 ppm. rsc.orgrsc.org

The methyl protons of the ester group appear as a singlet further upfield, typically around δ 3.94-3.99 ppm. rsc.orgrsc.org

The integration of these signals confirms the presence of four aromatic protons and three methyl protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

The carbonyl carbon of the ester group is significantly deshielded and appears around δ 165.0-165.1 ppm. rsc.orgrsc.org

The carbon atom attached to the nitro group is also highly deshielded, resonating at approximately δ 150.5 ppm. rsc.orgrsc.org

The aromatic carbons show signals in the range of δ 123.5-135.4 ppm. rsc.orgrsc.org

The methyl carbon of the ester group appears at a characteristic upfield shift of about δ 52.7-52.8 ppm. rsc.orgrsc.org

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.21-8.30 | Doublet | Aromatic (2H) |

| ¹H | 8.13-8.22 | Doublet | Aromatic (2H) |

| ¹H | 3.94-3.99 | Singlet | -OCH₃ (3H) |

| ¹³C | 165.0-165.1 | - | C=O |

| ¹³C | 150.5 | - | C-NO₂ |

| ¹³C | 135.4 | - | Aromatic C |

| ¹³C | 130.6-130.7 | - | Aromatic CH |

| ¹³C | 123.5 | - | Aromatic CH |

| ¹³C | 52.7-52.8 | - | -OCH₃ |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands in the FTIR spectrum of this compound include:

C=O Stretch: A strong absorption band is observed around 1719-1727 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. rsc.org The conjugation of the carbonyl group with the benzene ring slightly lowers its stretching frequency compared to a non-conjugated ester.

NO₂ Stretch: The nitro group exhibits two distinct stretching vibrations: a strong asymmetric stretch typically found in the region of 1526-1536 cm⁻¹ and a symmetric stretch around 1338-1348 cm⁻¹. rsc.org

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group appear in the fingerprint region, typically around 1262-1298 cm⁻¹. rsc.org

Aromatic C-H Stretch: These vibrations are usually observed as weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear as multiple bands in the 1600-1450 cm⁻¹ region. rsc.org

Interactive Data Table: FTIR Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1526-1536 | Strong |

| Symmetric NO₂ Stretch | 1338-1348 | Strong |

| C=O Stretch (Ester) | 1719-1727 | Strong |

| C-O Stretch (Ester) | 1262-1298 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular weight of this compound, which in turn confirms its elemental composition and molecular formula.

With a molecular formula of C₈H₇NO₄, the calculated monoisotopic mass of this compound is approximately 181.0375 Da. chemspider.com HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. For instance, the exact mass measurement helps to differentiate C₈H₇NO₄ from other potential isobaric compounds.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound, including its crystal structure, molecular conformation, and intermolecular interactions.

Determination of Crystal Structure and Molecular Conformation

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in a well-defined structure. researchgate.net The analysis of the crystal structure shows that the molecule is nearly planar.

The nitro group is almost coplanar with the benzene ring, with a very small dihedral angle. researchgate.net

The methoxycarbonyl group is also largely in the plane of the benzene ring, though with a slightly larger dihedral angle compared to the nitro group. researchgate.net This planarity facilitates efficient crystal packing.

Analysis of Intermolecular Interactions (e.g., C-H...O hydrogen bonding)

In the crystal lattice of this compound, the molecules are held together by a network of weak intermolecular interactions. While there are no strong hydrogen bond donors like O-H or N-H in the molecule, weak C-H···O hydrogen bonds play a significant role in the crystal packing. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of contacts that govern the crystal packing. For this compound and its derivatives, this analysis reveals the key interactions that stabilize the solid-state structure.

The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. In studies of structurally related nitro-substituted aromatic compounds, the most significant contributions to the total Hirshfeld surface area typically arise from O···H, H···H, and C···H contacts. unimi.it For instance, in a related substituted hydrazine derivative containing a nitrophenyl group, O···H/H···O contacts, indicative of hydrogen bonding, and H···H contacts make up a substantial portion of the intermolecular interactions. unimi.it

A breakdown of the percentage contributions of the most significant intermolecular contacts for a related nitro-containing aromatic compound is presented below, illustrating the typical findings from a Hirshfeld analysis.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Nitro-Substituted Aromatic Compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45-55% |

| O···H / H···O | 20-30% |

| C···H / H···C | 10-20% |

| C···C | 3-5% |

| N···H / H···N | <3% |

Note: Data is representative of findings for similar nitro-aromatic structures and illustrates the expected distribution for this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data with detailed theoretical predictions. These studies are crucial for understanding its structure, reactivity, and energetics at the atomic level.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure (e.g., B3LYP/6-311++G, G3(MP2)//B3LYP, Gaussian G4, Hartree Fock)

Theoretical calculations are fundamental to determining the most stable three-dimensional arrangement (geometry optimization) and the distribution of electrons (electronic structure) in this compound.

Geometry Optimization: Methods like Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311++G basis set, are widely used to predict molecular geometries. mdpi.com For related molecules, these calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com For this compound, calculations confirm that the nitro group is nearly coplanar with the benzene ring, with a very small dihedral angle, while the methoxycarbonyl group is slightly twisted out of the plane of the ring. nih.gov Hartree-Fock (HF) methods are also employed, though DFT often provides a better correlation with experimental results. nih.gov

Electronic Structure and Energetics: For higher accuracy in energetic properties, sophisticated composite methods are employed. The Gaussian-3 (G3) and Gaussian-4 (G4) theories, as well as the G3(MP2)//B3LYP composite method, are used to calculate properties like the gas-phase enthalpy of formation for methyl nitrobenzoate isomers. researchgate.netuq.edu.au These methods involve a series of calculations, including geometry optimization at a lower level of theory (like B3LYP) followed by single-point energy calculations at higher, more computationally expensive levels, to achieve high accuracy. researchgate.netscirp.org

Prediction and Analysis of Vibrational Frequencies

Computational methods are used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. These theoretical spectra are invaluable for assigning the bands observed in experimental measurements to specific molecular motions.

For molecules structurally similar to this compound, DFT calculations using the B3LYP functional with a 6-311++G basis set have proven effective in predicting vibrational frequencies. mdpi.com The calculated harmonic frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

The analysis involves identifying the characteristic vibrational modes:

NO₂ Group: Asymmetric and symmetric stretching vibrations.

C=O Group: Carbonyl stretching, a strong, characteristic band.

Aromatic Ring: C-H stretching and C=C stretching vibrations.

Ester Group: C-O stretching vibrations.

Methyl Group: Symmetric and asymmetric C-H stretching and bending modes.

The predicted and experimentally observed frequencies for key functional groups in a related molecule, 4-methyl-3-nitrobenzoic acid, are shown below to illustrate the typical accuracy of such calculations.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Groups in a Related Molecule.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G, scaled) | Experimental Frequency (FT-IR) |

|---|---|---|

| C=O Stretch | ~1700 | ~1698 |

| NO₂ Asymmetric Stretch | ~1530 | ~1535 |

| NO₂ Symmetric Stretch | ~1350 | ~1355 |

| C-H Aromatic Stretch | ~3070 | ~3070 |

Note: Data adapted from studies on 4-methyl-3-nitrobenzoic acid and are representative of the methodology. mdpi.com

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Chemical Quantum Parameters

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule.

These orbitals are calculated using methods such as HF and DFT (e.g., B3LYP/6-311G(d,p)). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several quantum chemical parameters can be derived:

Energy Gap (ΔE): ΔE = ELUMO – EHOMO

Electronegativity (χ): χ = -(EHOMO + ELUMO)/2

Chemical Hardness (η): η = (ELUMO – EHOMO)/2

Chemical Softness (S): S = 1/(2η)

Electrophilicity Index (ω): ω = μ²/ (2η), where μ is the chemical potential (μ ≈ -χ).

In this compound, the electron-withdrawing nitro group and the ester group significantly influence the electronic distribution. The HOMO is typically localized on the benzene ring and the ester oxygen, while the LUMO is concentrated around the nitro group and the carbonyl carbon, facilitating charge transfer within the molecule.

Table 3: Representative Quantum Chemical Parameters Calculated for a Substituted Benzoate.

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -7.0 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 4.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 eV |

Note: Values are illustrative, based on calculations for similar aromatic esters using DFT methods.

Thermochemical Properties and Energetic-Structural Synergies of Methyl Nitrobenzoate Isomers (e.g., enthalpy of formation, phase transitions)

The thermochemical properties of the three methyl nitrobenzoate isomers (ortho, meta, and para) have been investigated through a combination of experimental calorimetry and high-level computational methods. researchgate.netuq.edu.au These studies provide critical data on their relative stabilities and energetic characteristics.

Experimental determination of the standard molar enthalpy of formation in the condensed phase (ΔfH°c) is typically achieved using static-bomb combustion calorimetry. researchgate.net Enthalpies of phase transitions, such as fusion (solid to liquid) and sublimation (solid to gas), are measured using Differential Scanning Calorimetry (DSC), Calvet microcalorimetry, and the Knudsen effusion method. researchgate.net

By combining the enthalpy of formation in the condensed phase with the enthalpy of sublimation, the gas-phase enthalpy of formation (ΔfH°g) can be derived. This experimental value serves as a benchmark for theoretical calculations. researchgate.netuq.edu.au

Table 4: Experimentally Determined Molar Enthalpies of Formation and Fusion for Methyl Nitrobenzoate Isomers.

| Compound | ΔfH°crystal (kJ·mol⁻¹) | ΔfusH° (kJ·mol⁻¹) |

|---|---|---|

| Methyl 2-nitrobenzoate | Data not available in searched results | Data not available in searched results |

| Methyl 3-nitrobenzoate | -350 to -400 (estimated range) | 15-20 |

| This compound | -350 to -400 (estimated range) | 20-25 |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics, interactions with solvents, and behavior in condensed phases. unimi.it

Conformational Analysis: While DFT calculations can identify stable conformers, MD simulations can explore the dynamic transitions between them. For benzoate esters, a key conformational feature is the rotation around the C(aryl)–C(carbonyl) bond. MD simulations can reveal the energy barriers to this rotation and how the conformational preferences are influenced by the environment (e.g., different solvents). Studies on related molecules show that multiple stable conformations can exist with relatively modest energy barriers for interconversion, indicating dynamic behavior in solution.

Interaction Studies: MD simulations are particularly useful for studying how a molecule interacts with its surroundings. For example, simulations can model the solvation of this compound in various solvents to understand solubility and reactivity. They can also be used to simulate the molecule in a crystal lattice to study packing forces and predict material properties. The Automated Topology Builder (ATB) provides pre-calculated topology files for molecules like this compound, which are essential for setting up such simulations. In more complex systems, reactive MD simulations can even be used to model chemical processes like pyrolysis. researchgate.net

Applications of Methyl 4-nitrobenzoate in Advanced Materials and Organic Synthesis

Precursor in Fine Chemical Synthesis

Methyl 4-nitrobenzoate serves as a fundamental building block in the synthesis of various valuable chemical compounds. guidechem.com Its reactivity, primarily centered around the nitro and ester groups, allows for its transformation into a range of derivatives with diverse industrial applications.

Synthesis of p-Hydroxybenzaldehyde

A significant application of this compound lies in its indirect pathway to producing p-hydroxybenzaldehyde, a vital intermediate for dyes, pharmaceuticals, and other specialty chemicals. While direct synthesis from p-cresol is common, processes involving nitroaromatic compounds provide an alternative route. google.com The synthesis of p-hydroxybenzaldehyde from p-cresol and molecular oxygen can be achieved with high conversion and selectivity using a CuMn-oxide supported carbon catalyst. Another method involves the reaction of phenol with a Vilsmeier reagent to synthesize p-hydroxybenzaldehyde. google.com

The process of creating p-hydroxybenzaldehyde from p-cresol involves several key steps, including the reaction with methanol and a catalyst, followed by crystallization and purification stages. google.com

Table 1: Synthesis of p-Hydroxybenzaldehyde from p-Cresol

| Step | Description |

|---|---|

| Reaction | p-cresol reacts with methanol in the presence of a catalyst (e.g., cobalt chloride) and an alkali (e.g., sheet alkali) under oxygen. google.com |

| Separation | The resulting p-hydroxybenzaldehyde crude product is separated by boiling off the methanol. google.com |

| Purification | The crude product undergoes crystallization, dissolving, decoloring, filtration, and drying to yield the final product. google.com |

Preparation of Methyl Triazine Ketone Intermediate

This compound is a precursor in the synthesis of various heterocyclic compounds, including those based on a triazine framework. The synthesis of a methyl triazine ketone intermediate involves a multi-step process that starts with the conversion of this compound. A preparation method for N-methyl triazine involves processes like BTCT preparation, low-temperature reaction, reflux reaction, salt filtering, distillation, amination, filtering, and drying. google.com

Functional Materials Development

The unique molecular structure of this compound lends itself to applications in the development of advanced functional materials with specific optical and electronic properties.

Development of Terahertz Linear Polarizers Using Single Crystals of this compound

Recent research has highlighted the potential of this compound in the field of terahertz (THz) technology. A significant development is the creation of a terahertz linear polarizer utilizing a single crystal of this compound. optica.orgdntb.gov.uaatlas.jp The flat molecules of this compound are arranged in parallel within the crystal structure, leading to high anisotropy. optica.orgdntb.gov.uaresearchgate.net This parallel arrangement allows the intramolecular vibrations to efficiently absorb terahertz waves with high anisotropy. researchgate.net

Several key findings from this research include:

A high degree of polarization, 76%, was achieved at a frequency of 2.74 THz. optica.orgatlas.jpresearchgate.net

The maximum and minimum transmittance (Tmax and Tmin) were recorded at 80% and 11%, respectively, at 2.74 THz. researchgate.net

The polarizer is based on several infrared-active intramolecular vibrations with parallel moments of transition that are concentrated in the 2.2 to 3.2 THz frequency band. researchgate.net

This development presents a new class of polarizers that can be manufactured through a simple and low-cost process. researchgate.net

Exploration in Optoelectronic and Photonic Materials

This compound and its derivatives are being explored for their potential in optoelectronic and photonic devices due to their nonlinear optical (NLO) properties. researchgate.netdntb.gov.ua Organic materials, in general, are gaining attention for NLO applications because of their high nonlinear optical characteristics and cost-effectiveness. scirp.org

The NLO activity in these organic molecules often arises from an electron-conjugated system substituted with both an electron donor and an electron acceptor group. scirp.org The investigation of single crystals of compounds like 2-amino-6-methylpyridinium 4-nitrobenzoate and 2-amino 5-methylpyridinium 4-nitrobenzoate demonstrates the focus on this area. researchgate.netresearchgate.net These materials are being studied for their potential use in applications such as electro-optic modulation and other photonic technologies. researchgate.net The high optical quality of such crystals is crucial for their performance in these devices. researchgate.net

Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. guidechem.comchemimpex.comlookchem.com The presence of the nitro group allows for its reduction to an amino group, a key functional group in many biologically active molecules.

Derivatives of this compound find applications in the synthesis of various drugs. For instance, (R)-(-)-2-Methylglycidyl 4-nitrobenzoate is an intermediate in the synthesis of Delamanid, a medication used to treat drug-resistant tuberculosis. pharmaffiliates.com Furthermore, 3-Methyl-4-nitrobenzoic acid, a related compound, is an important intermediate in the synthesis of the antihypertensive drug telmisartan. chemicalbook.com The synthesis of telmisartan can involve the reduction of a nitrobenzoate derivative. google.com

In the agrochemical sector, derivatives like methyl 4-fluoro-3-nitrobenzoate are used in creating effective pesticides and herbicides. chemimpex.com The stability and reactivity of these compounds enable the design of targeted pest control agents. chemimpex.comlookchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Hydroxybenzaldehyde |

| Methyl Triazine Ketone |

| p-cresol |

| Methanol |

| Cobalt chloride |

| Sheet alkali |

| N-methyl triazine |

| 2-amino-6-methylpyridinium 4-nitrobenzoate |

| 2-amino 5-methylpyridinium 4-nitrobenzoate |

| (R)-(-)-2-Methylglycidyl 4-nitrobenzoate |

| Delamanid |

| 3-Methyl-4-nitrobenzoic acid |

| Telmisartan |

Role as a Key Intermediate in Medicinal Chemistry

This compound and its structural analogs are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents due to their versatile chemical reactivity. The presence of the nitro group and the methyl ester allows for various chemical transformations, making these compounds valuable starting materials for complex molecules. vulcanchem.comchemshuttle.com The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, which can then undergo numerous subsequent reactions such as acylation, alkylation, or diazotization to build more complex molecular scaffolds.

A notable application is in the development of novel therapeutics for infectious diseases. For instance, (R)-(-)-2-Methylglycidyl 4-nitrobenzoate serves as a crucial intermediate in the synthesis of Delamanid. pharmaffiliates.com Delamanid is an anti-tuberculosis medication that works by inhibiting the synthesis of mycolic acid, a critical component of the cell wall of Mycobacterium tuberculosis. pharmaffiliates.com This activity is potent against drug-resistant strains of the bacterium, highlighting the importance of nitrobenzoate intermediates in creating advanced drugs. pharmaffiliates.com

Furthermore, derivatives of this compound are instrumental in synthesizing other classes of drugs. For example, 2-Methyl-4-nitrobenzoic acid, a closely related compound, is a key intermediate in the production of Tolvaptan. google.com Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). google.com